1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine
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Overview
Description
1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . This compound features a tetrazole ring attached to a phenyl group, which is further connected to a piperazine ring. The presence of these functional groups makes it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine can be approached through several methods. One common method involves the reaction of 1-ethylpiperazine with 2-(1H-tetrazol-1-yl)phenyl chloride under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing eco-friendly reagents, can be adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of tetrazole N-oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways . The compound’s ability to penetrate cell membranes due to its lipophilicity enhances its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[2-(1H-tetrazol-5-yl)phenyl]piperazine
- 1-ethyl-4-[2-(1H-triazol-1-yl)phenyl]piperazine
- 1-ethyl-4-[2-(1H-imidazol-1-yl)phenyl]piperazine
Uniqueness
1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to act as a bioisostere of carboxylic acids and its enhanced lipophilicity make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H18N6 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-ethyl-4-[2-(tetrazol-1-yl)phenyl]piperazine |
InChI |
InChI=1S/C13H18N6/c1-2-17-7-9-18(10-8-17)12-5-3-4-6-13(12)19-11-14-15-16-19/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
WCGBPCFFUAKAOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
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